molecular formula C11H12O4 B598093 2-(Benzo[d][1,3]dioxol-5-yl)butanoic acid CAS No. 18798-93-1

2-(Benzo[d][1,3]dioxol-5-yl)butanoic acid

Cat. No.: B598093
CAS No.: 18798-93-1
M. Wt: 208.213
InChI Key: VCLXXZTVOXTYIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzo[d][1,3]dioxol-5-yl)butanoic acid, also known as 2-Benzo[1,3]dioxol-5-yl-butyric acid, is a chemical compound with the molecular formula C11H12O4 . It is related to a class of compounds that have attracted interest due to their potential applications in various fields .


Synthesis Analysis

The synthesis of compounds incorporating the benzo[d][1,3]dioxole subunit has been reported . The process involves the treatment of piperonal with NaHSe in the presence of piperidine hydrochloride, and ethanol as solvent . Further synthesis details can be found in the referenced literature .

Scientific Research Applications

Synthesis and Antioxidant Properties

2-(Benzo[d][1,3]dioxol-5-yl)butanoic acid has been utilized in the synthesis of compounds with potential antioxidant properties. For instance, in a study by Dovbnya et al. (2022), various nitriles were synthesized and then subjected to acid hydrolysis to produce carboxylic acids, including derivatives of this compound. These compounds exhibited notable antioxidant activity, demonstrating the chemical's potential in synthesizing new antioxidants (Dmitro V. Dovbnya, A. Kaplaushenko, Yu. S. Frolova, & E. S. Pruglo, 2022).

Catalytic Oxidation Applications

In another research domain, this compound and its derivatives play a role in catalytic oxidation processes. A study by Iwahama et al. (2000) focused on the oxidation of alcohols to carbonyl compounds using molecular oxygen catalyzed by N-hydroxyphthalimide combined with a Co species. This study underscores the compound's relevance in catalysis and organic synthesis (T. Iwahama, Yasushi Yoshino, Takashi Keitoku, S. Sakaguchi, & Y. Ishii, 2000).

Inhibition of Carboxypeptidase A

The compound has also been studied for its inhibitory effects on enzymes like carboxypeptidase A. Research by Galardy and Kortylewicz (1984) demonstrated that certain derivatives of this compound, such as DL-2-benzyl-3- formylpropanoic acid, serve as competitive inhibitors of carboxypeptidase A, indicating potential applications in enzyme inhibition and pharmaceutical research (R. Galardy & Z. Kortylewicz, 1984).

Applications in Nanofluidic Devices

The compound has been used in the field of nanotechnology, particularly in the development of nanofluidic devices. Ali et al. (2012) explored the use of 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid, a related compound, to demonstrate optical gating in synthetic ion channels. This research highlights the compound's utility in advanced material sciences and nanofluidic applications (Mubarak Ali, Saima Nasir, P. Ramirez, Ishtiaq Ahmed, Q. Nguyen, L. Fruk, S. Mafe, & W. Ensinger, 2012).

Safety and Hazards

The safety data sheet for 2-(Benzo[d][1,3]dioxol-5-yl)butanoic acid suggests that it is harmful if swallowed . It is recommended to handle it in a well-ventilated place, avoid contact with skin and eyes, and avoid formation of dust and aerosols .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-2-8(11(12)13)7-3-4-9-10(5-7)15-6-14-9/h3-5,8H,2,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCLXXZTVOXTYIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC2=C(C=C1)OCO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40741743
Record name 2-(2H-1,3-Benzodioxol-5-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40741743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18798-93-1
Record name 2-(2H-1,3-Benzodioxol-5-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40741743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1,3-dioxaindan-5-yl)butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.